molecular formula C20H12Br2ClNO2 B2373599 2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide CAS No. 330465-92-4

2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Cat. No.: B2373599
CAS No.: 330465-92-4
M. Wt: 493.58
InChI Key: XERIEPQUKTUHDA-UHFFFAOYSA-N
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Description

“2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide” is a chemical compound with the CAS Number: 5504-92-7. It has a molecular weight of 387.06 . The IUPAC name for this compound is 2-bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H10BrCl2NO2/c16-8-14(20)19-13-6-5-9(17)7-11(13)15(21)10-3-1-2-4-12(10)18/h1-7H,8H2,(H,19,20) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a boiling point of 574.5°C at 760 mmHg . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antifungal Activity

Several studies have explored the antifungal properties of derivatives of 2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide. Novel molecules and derivatives, including esters and hydrazides, have shown significant antifungal activity against phytopathogenic fungi such as Fusarium oxysporum and Sclerotinia sclerotiorum, as well as against the common yeast Saccharomyces cerevisiae (Ienascu et al., 2018). In another study, synthesized derivatives were tested for antimicrobial activity against bacterial and fungal strains, showing effectiveness in inhibiting microbial growth (Ienascu et al., 2019).

Chemical Synthesis and Characterization

The synthesis and characterization of derivatives of this compound have been a focal point of several studies. The creation of metal complexes, such as Ni(II) and Cu(II) complexes with these compounds, has been detailed, emphasizing the importance of this chemical framework in coordination chemistry (Binzet et al., 2009). Additionally, the crystal structure and molecular interactions of related compounds have been extensively analyzed to understand their physical and chemical properties (Saeed et al., 2020).

Pharmaceutical Applications

While explicit studies on the direct pharmaceutical applications of this compound itself are limited, related compounds have been explored for their potential in medical applications. For example, certain benzamide derivatives have been studied for their anticonvulsant activities, highlighting the potential therapeutic uses of this class of compounds (Mussoi et al., 1996).

Molecular Docking and Antimicrobial Evaluation

Molecular docking studies have been performed on derivatives of benzamides, including those similar to this compound. These studies are crucial for understanding the interaction of these compounds with microbial proteins and their potential antimicrobial properties (Sethi et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2ClNO2/c21-12-9-10-18(24-20(26)13-5-1-3-7-16(13)22)15(11-12)19(25)14-6-2-4-8-17(14)23/h1-11H,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERIEPQUKTUHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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